![molecular formula C9H12N2 B1593855 1,2,3,4-Tetrahydroquinolin-8-amine CAS No. 54012-92-9](/img/structure/B1593855.png)
1,2,3,4-Tetrahydroquinolin-8-amine
Overview
Description
1,2,3,4-Tetrahydroquinolin-8-amine is a chemical compound with the CAS Number: 54012-92-9 . It has a molecular weight of 148.21 and its IUPAC name is 1,2,3,4-tetrahydro-8-quinolinamine .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs has been a subject of interest in the scientific community . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-amine is represented by the linear formula C9H12N2 . The InChI key for this compound is LILSBXJJIIFDGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinolin-8-amine is a viscous liquid . It has a boiling point of 145°C at 760 mmHg . The compound should be stored at a temperature of 4°C and protected from light .Scientific Research Applications
Chemical Synthesis
1,2,3,4-Tetrahydroquinolin-8-amine is used in various synthetic approaches to create 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones . These syntheses involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .
Pharmaceutical Applications
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . For example, Nicainoprol is an antiarrhythmic drug, Oxamniquine is a schistosomicide, and Virantmycin is an antiviral antibiotic that also possesses antifungal activity .
Anti-HIV Drugs
The compound AMD11070, which contains (S)-5,6,7,8-tetrahydroquinolin-8-amine as a privileged scaffold, has been identified as a potent CXCR4 antagonist . This makes it a potential candidate for the development of novel compounds not only as anti-HIV drugs but also agents able to inhibit cancer progression via several mechanisms .
Cancer Treatment
As mentioned above, compounds containing (S)-5,6,7,8-tetrahydroquinolin-8-amine can potentially inhibit cancer progression . This is because CXCR4 is a chemokine receptor expressed on the surface of many cancer cell types .
Neurodegenerative Disorders
1,2,3,4-Tetrahydroisoquinolines, a class of compounds that includes 1,2,3,4-Tetrahydroquinolin-8-amine, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Infective Pathogens
As mentioned in the previous point, 1,2,3,4-Tetrahydroisoquinolines have been found to be effective against various infective pathogens .
Safety and Hazards
The safety information for 1,2,3,4-Tetrahydroquinolin-8-amine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions for 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSBXJJIIFDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068900 | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-8-amine | |
CAS RN |
54012-92-9 | |
Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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